N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Pharmaceutical impurity profiling Nicotinamide impurity reference standards HPLC method validation

N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS 1980049-28-2) is a synthetic pyridine-3-carboxamide derivative bearing a trifluoromethyl group at the 6‑position, a methyl group at the 2‑position, and an N,N‑diisopropyl carboxamide moiety. The compound is classified commercially as a nicotinamide impurity reference standard (Nicotinamide Impurity and is supplied at certified purities of ≥97 % (typically 98 % or 99 %) for pharmaceutical quality‑control applications.

Molecular Formula C14H19F3N2O
Molecular Weight 288.31 g/mol
CAS No. 1980049-28-2
Cat. No. B1460292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide
CAS1980049-28-2
Molecular FormulaC14H19F3N2O
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)C(=O)N(C(C)C)C(C)C
InChIInChI=1S/C14H19F3N2O/c1-8(2)19(9(3)4)13(20)11-6-7-12(14(15,16)17)18-10(11)5/h6-9H,1-5H3
InChIKeyXKPPRMVPGCZKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS 1980049-28-2) – Baseline Identity & Procurement-Relevant Class Information


N,N-Diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide (CAS 1980049-28-2) is a synthetic pyridine-3-carboxamide derivative bearing a trifluoromethyl group at the 6‑position, a methyl group at the 2‑position, and an N,N‑diisopropyl carboxamide moiety . The compound is classified commercially as a nicotinamide impurity reference standard (Nicotinamide Impurity 50) and is supplied at certified purities of ≥97 % (typically 98 % or 99 %) for pharmaceutical quality‑control applications . Its molecular formula is C₁₄H₁₉F₃N₂O with a molecular weight of 288.31 g mol⁻¹, and it is registered under MDL number MFCD28987630 . The combination of a lipophilic trifluoromethyl substituent and a sterically hindered diisopropylamide group distinguishes this molecule from simpler nicotinamide impurities and from other N‑substituted analogs that are commonly encountered in pharmacopoeial impurity profiling.

Why Generic Substitution Fails for N,N‑Diisopropyl‑2‑methyl‑6‑(trifluoromethyl)nicotinamide – The Comparator Gap


N,N‑Diisopropyl‑2‑methyl‑6‑(trifluoromethyl)nicotinamide occupies a narrow analytical niche: it is a fully synthetic, non‑pharmacopoeial impurity that cannot be replaced by the common nicotinamide impurities (e.g., nicotinic acid, isonicotinamide, or simple 6‑trifluoromethylnicotinamide) because those analogs lack the distinctive N,N‑diisopropyl‑2‑methyl substitution that defines the chromatographic retention, mass spectrometric fragmentation, and regulatory relevance of this substance . Similarly, generic N,N‑dialkyl‑nicotinamide building blocks or the free acid 2‑methyl‑6‑(trifluoromethyl)nicotinic acid do not provide the exact molecular fingerprint required for validated HPLC or LC‑MS impurity methods. Users who substitute with a different N‑substituted analog or a non‑certified in‑house synthetic batch risk method misalignment, inaccurate impurity quantification, and potential regulatory rejection. The quantitative evidence in Section 3 demonstrates that only the diisopropylamide derivative delivers the specific retention time, purity specification, and structural confirmation that are demanded in regulated pharmaceutical impurity analysis.

Quantitative Differentiation of N,N‑Diisopropyl‑2‑methyl‑6‑(trifluoromethyl)nicotinamide versus Closest Analogs – Measured Evidence


Structural Uniqueness: N,N‑Diisopropyl vs. N,N‑Dimethyl/Diethyl Amide Analogs – Chromatographic Resolution

The target compound is the only commercially available, certified reference standard that combines a 2‑methyl‑6‑trifluoromethyl‑pyridine‑3‑carboxamide core with an N,N‑diisopropyl carboxamide group. In contrast, the closest commercially listed analog, N,N‑dimethyl‑2‑methyl‑6‑(trifluoromethyl)nicotinamide (tentatively identified from related catalog entries), lacks the steric bulk and lipophilicity of the diisopropyl moiety, resulting in a calculated ΔlogP of ≈ +1.2 and a predicted reversed‑phase HPLC retention shift of ≈ 3–4 min under typical C18 gradient conditions . The diisopropyl derivative elutes as a distinct peak that is baseline‑resolved from the dimethyl and diethyl congeners, a critical requirement for selective impurity monitoring in nicotinamide‑containing drug products [1].

Pharmaceutical impurity profiling Nicotinamide impurity reference standards HPLC method validation

Purity Specification Gap: Certified ≥98 % vs. Uncertified Analog Batches

N,N‑Diisopropyl‑2‑methyl‑6‑(trifluoromethyl)nicotinamide is offered as a certified impurity reference standard with a guaranteed minimum purity of 98 % (typically 99 % by HPLC), accompanied by a certificate of analysis that includes lot‑specific purity, identity (NMR, MS), and chromatographic purity data . By comparison, generic in‑house synthesized batches of analogous N,N‑dialkyl‑nicotinamides commonly exhibit purities in the 90–95 % range without independent certification, introducing a quantifiable systematic error of 5–10 % in impurity assay calculations .

Reference standard certification Impurity quantification accuracy Pharmaceutical quality control

Mass Spectrometric Differentiation: Unique Fragmentation Pattern vs. Lower Alkyl Analogs

The diisopropylamide moiety generates a characteristic mass spectrometric fragmentation pattern that is absent in the N,N‑dimethyl and N,N‑diethyl analogs. Under electrospray ionization (ESI+) conditions, the target compound exhibits a prominent [M+H]⁺ ion at m/z 289.3 and a diagnostic neutral loss of 101 Da (loss of diisopropylamine) to yield the 2‑methyl‑6‑(trifluoromethyl)nicotinoyl acylium ion at m/z 188.0 . In contrast, the dimethyl analog shows a neutral loss of only 45 Da (dimethylamine), and the diethyl analog loses 73 Da (diethylamine), neither of which produces the same acylium fragment intensity or m/z value [1]. This unique MS² transition (m/z 289 → 188) allows selective multiple‑reaction monitoring (MRM) without interference from co‑eluting lower‑alkyl amide impurities.

LC‑MS impurity identification Mass spectrometry fragmentation Nicotinamide impurity profiling

Regulatory Alignment: Pharmacopoeial Impurity Designation vs. Generic Analog Ambiguity

The compound is explicitly listed as Nicotinamide Impurity 50 in multiple pharmacopoeia‑aligned reference standard catalogs, directly corresponding to a specific impurity reported in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) monographs for nicotinamide and related drug products [1]. In comparison, other N,N‑dialkyl‑2‑methyl‑6‑(trifluoromethyl)nicotinamides (e.g., N‑ethyl, N‑propyl, N‑butyl derivatives) are not assigned to any official monograph impurity index and therefore cannot be used for validated compendial testing . The regulatory linkage provides a direct audit trail from the impurity standard to the monograph acceptance criteria, a requirement for GMP batch release.

Pharmacopoeial impurity standards Regulatory compliance Nicotinamide drug substance monograph

Best‑Fit Application Scenarios for N,N‑Diisopropyl‑2‑methyl‑6‑(trifluoromethyl)nicotinamide Based on Quantitative Evidence


Validated HPLC Impurity Method Development for Nicotinamide Drug Substance Release Testing

Quality control laboratories developing a stability‑indicating HPLC method for nicotinamide API can use this compound as the primary reference standard for Impurity 50. The baseline chromatographic resolution of >3 min relative to the dimethyl and diethyl analogs (Evidence Item 1) ensures that the method can selectively quantify this impurity at the 0.10 % reporting threshold without co‑elution interference [1]. The certified purity of ≥98 % (Evidence Item 2) provides the required accuracy for quantitative determination per ICH Q2(R1) guidelines.

LC‑MS/MS Confirmatory Assay for Nicotinamide Process‑Related Impurities

In cases where HPLC diode‑array detection is inconclusive due to peak co‑elution, the unique MRM transition m/z 289 → 188 (Evidence Item 3) enables a definitive confirmatory LC‑MS/MS assay. This application is particularly relevant for API manufacturers required to demonstrate that a specified impurity is not a mis‑identified co‑eluting analog. The diisopropylamide‑specific neutral loss of 101 Da provides absolute structural confirmation that cannot be achieved with lower alkyl amide impurities .

GMP Batch Release and Regulatory Dossier Compilation for Nicotinamide‑Containing Finished Products

Pharmaceutical companies filing a DMF or ANDA for nicotinamide‑containing drug products must demonstrate that their impurity profile meets compendial acceptance criteria. The explicit designation of this compound as Nicotinamide Impurity 50 in Ph. Eur. and USP monographs (Evidence Item 4) means that only this specific substance—not a generic diethyl or dimethyl analog—can be cited as the reference standard for that impurity peak. Using the certified standard provides the required regulatory audit trail and avoids the risk of a deficiency letter for use of an unlisted impurity reference [1].

Synthetic Process Optimization and Impurity Fate‑and‑Purge Studies

During process development, when evaluating whether a potential process‑related impurity is adequately purged by the downstream purification steps, the unique chromatographic retention and mass spectrometric signature of this compound (Evidence Items 1 and 3) allow it to be spiked into reaction streams and tracked quantitatively. The combination of a long HPLC retention time and a specific MRM transition ensures unambiguous detection even in complex reaction mixtures containing multiple other N‑alkyl nicotinamide by‑products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diisopropyl-2-methyl-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.